![molecular formula C18H17F4N3O B2567095 4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 401578-03-8](/img/structure/B2567095.png)
4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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Description
4-(2-Fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (FTPP) is a synthetic compound that has been used in a wide range of scientific research applications. It is a member of the piperazine family of compounds and is also known as N-FTPP, N-fluorophenyl-3-trifluoromethylpiperazine-1-carboxamide, or N-FTPP-1-COOH. FTPP is an important chemical reagent and has been used in the synthesis of a variety of pharmaceuticals, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
- Researchers have explored the use of this compound in organic photovoltaic devices. Specifically, two low band gap conjugated polymers—PBDTTBI and PBDTBBT —have been designed based on this compound as an acceptor unit. These polymers exhibit favorable optical and electrochemical properties, making them suitable for bulk heterojunction solar cells. The best power conversion efficiency achieved was 0.67%, with promising short-circuit current density, open-circuit voltage, and fill factor .
- The trifluoromethyl group in this compound has been recognized as a key structural motif in active agrochemical and pharmaceutical ingredients. Researchers have synthesized related compounds containing trifluoromethylpyridines, which play a crucial role in the development of novel pesticides and pharmaceuticals .
- The regioselective synthesis of trifluoromethyl-containing compounds is an active area of research. For instance, the synthesis of 3-trifluoromethyl 1,2,4-triazoles has been achieved through innovative methods, contributing to the toolbox of synthetic chemists .
Organic Photovoltaics (Solar Cells)
Agrochemical and Pharmaceutical Research
Synthetic Methodology Development
properties
IUPAC Name |
4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O/c19-15-6-1-2-7-16(15)24-8-10-25(11-9-24)17(26)23-14-5-3-4-13(12-14)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMOJUVNLNZDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
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